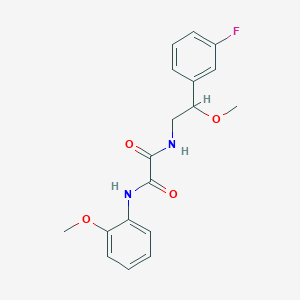

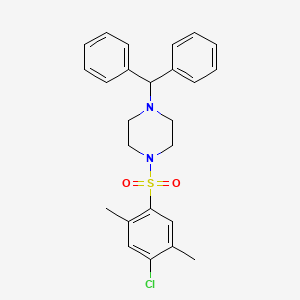

![molecular formula C10H17F2N3 B2722473 (2,2-Difluoroethyl)[2-(3,5-dimethylpyrazolyl)propyl]amine CAS No. 1245807-73-1](/img/structure/B2722473.png)

(2,2-Difluoroethyl)[2-(3,5-dimethylpyrazolyl)propyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Chemical Reactions

- The direct synthesis of amides from carboxylic acids and amines has been facilitated by the use of B(OCH2CF3)3, derived from B2O3 and 2,2,2-trifluoroethanol, showcasing the utility of fluoroethyl compounds in amidation reactions with low levels of racemization and without the need for aqueous workup or chromatography (Lanigan, Starkov, & Sheppard, 2013).

- Research into the reactions of amine- and phosphane-borane adducts with frustrated Lewis pair combinations has highlighted the versatility of fluoroethylamine derivatives in promoting dehydrogenation reactions, pointing towards their potential application in synthetic chemistry (Whittell et al., 2010).

Catalysis and Polymerization

- Studies on the hydrogenation of CO2 to formic acid have demonstrated the use of diamine-functionalized ionic liquids, including fluoroethylamine derivatives, as catalysts. This showcases their potential in environmental chemistry and catalysis, promoting reactions under mild conditions (Zhang et al., 2009).

- Functional modification of poly(vinyl alcohol)/acrylic acid hydrogels through condensation with various amine compounds, including fluoroethylamine derivatives, has been explored. This modification technique can enhance the properties of hydrogels for medical applications, indicating the utility of these compounds in materials science (Aly, Aly, & El-Mohdy, 2015).

Coordinative Properties and Ligand Synthesis

- The coordinative properties of highly fluorinated solvents with amino and ether groups, including those related to fluoroethylamine derivatives, have been investigated. This research provides insights into the interaction between inorganic monocations and fluoroethylamine derivatives, useful for developing new materials and chemical sensors (Boswell et al., 2005).

- The synthesis of flexible bis(pyrazol-1-yl)alkane and related ligands in a superbasic medium, including the synthesis of bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine, highlights the applicability of fluoroethylamine derivatives in the creation of complex ligands for coordination chemistry and potential applications in catalysis (Potapov et al., 2007).

properties

IUPAC Name |

N-(2,2-difluoroethyl)-2-(3,5-dimethylpyrazol-1-yl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2N3/c1-7-4-8(2)15(14-7)9(3)5-13-6-10(11)12/h4,9-10,13H,5-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTQCEGEJDCSGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)CNCC(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide](/img/structure/B2722391.png)

![2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B2722395.png)

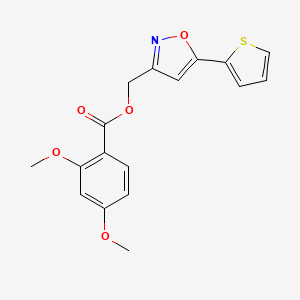

![2-Methoxyethyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2722396.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chlorobenzamide](/img/structure/B2722397.png)

![(2-Methylthiazol-4-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2722399.png)

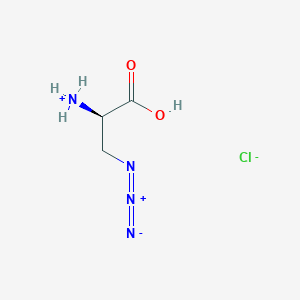

![N-[2-(Aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride](/img/structure/B2722411.png)

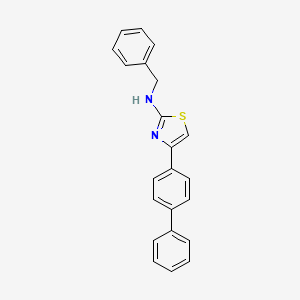

![N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2722412.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2722413.png)